4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound with significant implications in pharmaceutical research. It is identified by the Chemical Abstracts Service (CAS) number 1787880-36-7 and has a molecular formula of C19H21NO5, with a molecular weight of approximately 343.4 g/mol. The compound features a pyranone structure, which is notable for its presence in various bioactive molecules.
This compound falls under the category of pyranones, which are cyclic compounds containing a six-membered ring with one oxygen atom and one carbonyl group. Pyranones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structural features of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suggest potential applications in drug development and medicinal chemistry.
The synthesis of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves several steps, including:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be represented using various structural formulas. The key components include:
The compound's structural representation can be visualized using SMILES notation: CCOc1ccccc1C(=O)N1CCC(Oc2cc(C)oc(=O)c2)C1
.
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions typical for pyranones:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not fully elucidated but may involve:
Research into its specific mechanisms would require further experimental studies to establish its efficacy and safety profiles.
The physical properties of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one are as follows:
Property | Value |
---|---|
Molecular Formula | C19H21NO5 |
Molecular Weight | 343.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
These properties indicate that while some data is unavailable, the compound's molecular weight suggests it could exhibit moderate solubility in organic solvents.
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has potential applications in:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: